5-O-Methylsulochrin
Overview
Description
5-O-Methylsulochrin: is an organic compound with the molecular formula C18H18O7 . It is a fungal metabolite that has been found in various fungi, including Aspergillus fumigatus . This compound is known for its biological activities, including antiviral and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylsulochrin typically involves the methylation of sulochrin. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: it is likely that similar methylation processes are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-O-Methylsulochrin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
5-O-Methylsulochrin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-O-Methylsulochrin involves its interaction with aryl hydrocarbon receptors. It acts as a partial agonist for these receptors, which are involved in the metabolic pathway of xenobiotics and the regulation of immune responses. By binding to these receptors, this compound can inhibit the production of pro-inflammatory cytokines and viral replication .
Comparison with Similar Compounds
Sulochrin: The parent compound of 5-O-Methylsulochrin, known for its antifungal properties.
Methylated-pelargonidin: Another compound that acts as an agonist for aryl hydrocarbon receptors and has anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which enhances its biological activity compared to its parent compound, sulochrin. Its ability to act as a partial agonist for aryl hydrocarbon receptors and its dual antiviral and anti-inflammatory activities make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(19)16(13(20)6-9)17(21)15-11(18(22)25-4)7-10(23-2)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCJNMGKCHGJRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018082 | |
Record name | 5-O-Methylsulochrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77282-69-0 | |
Record name | 5-O-Methylsulochrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077282690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-O-Methylsulochrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-METHYLSULOCHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42AGT8ZR2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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